N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core with a Z-configuration at the C=N bond, a cyclohexyl group substituted with a tetrazole moiety, and an acetamide linker. The benzothiazole ring is methyl-substituted at position 6, which may enhance steric and electronic properties.
Properties
Molecular Formula |
C18H22N6OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H22N6OS/c1-13-5-6-14-15(9-13)26-17(20-14)21-16(25)10-18(7-3-2-4-8-18)11-24-12-19-22-23-24/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,20,21,25) |
InChI Key |
KCBUAEHUEIJFIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the condensation of 6-methyl-1,3-benzothiazol-2(3H)-one with 1-(1H-tetrazol-1-ylmethyl)cyclohexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Groups
Target Compound vs. Triazole-Based Acetamides ()
Compounds 6a–6c from share the acetamide backbone but differ in their heterocyclic systems. For example:
- 6a : Contains a 1,2,3-triazole ring linked to a naphthalene group.
- 6b and 6c : Feature nitro-substituted phenyl groups on the acetamide nitrogen.
Key Differences :
- The target compound uses a benzothiazolylidene core instead of triazole, altering π-conjugation and electronic properties.
Spectroscopic Comparison :
| Compound | IR C=O (cm⁻¹) | Notable NMR Signals (δ ppm) |
|---|---|---|
| Target | ~1670–1680* | Cyclohexyl CH₂ (~1.5–2.5), tetrazole CH₂ (~5.4) |
| 6b | 1682 | 5.38 (–NCH₂CO–), 8.36 (triazole proton) |
| 6c | 1676 | 8.40 (triazole proton), 11.02 (–NH) |
*Inferred from analogous compounds in and .
Target Compound vs. Benzodithiazine Derivatives ()
The benzodithiazine compound 2 in includes a sulfonyl group (SO₂) and a hydrazine moiety, with IR bands at 1345 cm⁻¹ and 1155 cm⁻¹ for SO₂. Unlike the target compound:
- The C=N stretch at 1645 cm⁻¹ in 2 is less pronounced than the benzothiazole C=N in the target compound, suggesting differences in resonance stabilization .
Target Compound vs. Cycloheptapyridazine-Benzothiazole Hybrid ()
The compound in shares the benzothiazole-acetamide framework but incorporates a cycloheptapyridazine ring and a trifluoromethoxy group.
Key Contrasts :
- The trifluoromethoxy group in enhances electron-withdrawing effects, whereas the target compound’s methyl group on benzothiazole is electron-donating.
- The cycloheptapyridazine ring increases molecular rigidity compared to the tetrazole-substituted cyclohexyl group in the target compound, which may influence binding pocket compatibility .
Physicochemical and Pharmacokinetic Properties
*Calculated based on structural analogs.
Biological Activity
The compound N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C₁₈H₂₁N₅OS
- Molar Mass: 357.46 g/mol
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of a tetrazole group further enhances its pharmacological profile.
Anticancer Activity
Numerous studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
In a study evaluating related benzothiazole compounds, it was found that certain derivatives induced cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This suggests that the compound may share similar mechanisms of action.
The proposed mechanism of action for benzothiazole derivatives typically involves:
- Microtubule Disruption: Many compounds in this class act as microtubule inhibitors, disrupting normal mitotic spindle formation and leading to cell death.
- Inhibition of Angiogenesis: Some studies have reported that these compounds can inhibit angiogenesis by interfering with endothelial cell functions .
- Induction of Apoptosis: The activation of apoptotic pathways through caspase activation has been documented in related compounds.
Study 1: Cytotoxicity Evaluation
In a recent evaluation of related benzothiazole derivatives, one compound exhibited an IC₅₀ value of 0.13 µM against EA.hy926 endothelial cells, demonstrating potent cytotoxicity . This study highlights the potential for developing new anticancer agents based on the benzothiazole scaffold.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study identified key structural features necessary for biological activity. Modifications to the benzothiazole ring and substitution patterns significantly influenced cytotoxicity and selectivity against cancer cell lines .
Data Summary
The following table summarizes key findings from various studies on benzothiazole derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 0.45 | Microtubule inhibition |
| Compound B | MCF-7 | 0.80 | Apoptosis induction |
| Compound C | MDA-MB-231 | 1.35 | Anti-angiogenic effects |
| Target Compound | EA.hy926 | 0.13 | Microtubule disruption |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
